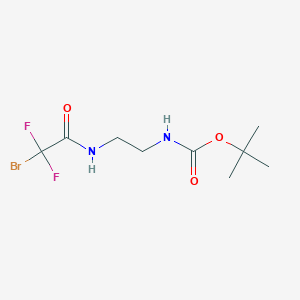
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H15BrF2N2O3. This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and carbamate functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromo-2,2-difluoroacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Applications De Recherche Scientifique
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine and fluorine atoms.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate involves its interaction with biological molecules, particularly proteins and enzymes. The bromine and fluorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can affect various molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Tert-butyl(2-(2-bromo-2,2-difluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromoethyl)carbamate: Similar in structure but lacks the difluoroacetamido group, making it less reactive.
Ethyl bromodifluoroacetate: Contains a bromodifluoroacetate group but lacks the carbamate functionality, leading to different reactivity and applications.
Tert-butyl (2-(2-bromoethoxy)ethyl)carbamate: Similar in structure but contains an ethoxy group instead of the difluoroacetamido group, affecting its chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Propriétés
Formule moléculaire |
C9H15BrF2N2O3 |
|---|---|
Poids moléculaire |
317.13 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2-bromo-2,2-difluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C9H15BrF2N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Clé InChI |
LGQPXGWTFUETNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)


![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)


![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)





